
Methyl vanillate
Overview
Description
Methyl vanillate, also known as methyl 4-hydroxy-3-methoxybenzoate, is an organic compound belonging to the class of benzoate esters. It is the methyl ester of vanillic acid and is characterized by its pleasant vanilla-like aroma. This compound is commonly found in vanilla beans and is used in various applications, including flavoring agents and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl vanillate can be synthesized through the esterification of vanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of vanillic acid derived from lignin, a byproduct of the paper industry. The process involves the use of methanol and an acid catalyst, followed by purification steps to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form vanillic acid.
Reduction: Reduction of this compound can yield vanillyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the nucleophile used, various substituted benzoates.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of methyl vanillate as an anticancer agent.
- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation and migration of several cancer cell lines, including ovarian cancer (SKOV3), esophageal squamous carcinoma (OE21), colon cancer (LoVo), and lung adenocarcinoma (A549) cells. The mechanism involves the inhibition of epithelial-mesenchymal transition (EMT) through the suppression of transcription factors such as ZEB2 and Snail .
- Mechanistic Insights : The inhibition of EMT by this compound leads to a significant decrease in vimentin expression and an increase in E-cadherin expression, indicating a shift towards a more epithelial phenotype . Additionally, this compound's dimer, methyl divanillate, exhibits enhanced pro-oxidant activity, which increases reactive oxygen species (ROS) generation, further contributing to its cytotoxic effects against breast cancer cell lines .
Hair Growth Stimulation
This compound has been investigated for its role in promoting hair growth, particularly in cases of androgenetic alopecia (AGA).
- Clinical Studies : A clinical study involving 20 women with AGA demonstrated that topical application of a formulation containing 0.2% this compound increased hair count by 6% and hair mass index by 12% after six months . This effect is attributed to the activation of the WNT/β-catenin signaling pathway, which is crucial for hair follicle development and regeneration .
Antioxidant Properties
This compound is recognized for its antioxidant capabilities, which are essential in mitigating oxidative stress-related diseases.
- Comparative Studies : Research indicates that while this compound exhibits antioxidant properties, its dimerization into methyl divanillate significantly enhances these effects. For instance, methyl divanillate demonstrated a 30-fold increase in antioxidant potency compared to this compound when assessed against DPPH free radicals . This suggests that structural modifications can lead to improved biological activities.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored.
- Antibacterial Effects : this compound has shown effectiveness against various bacterial strains. Its derivatives have been synthesized to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights its potential use in developing new antimicrobial agents.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Anticancer | Inhibits proliferation/migration of cancer cells | Effective against ovarian, breast, colon cancers |
Hair Growth | Stimulates hair growth via WNT/β-catenin activation | Increased hair count and mass index in AGA patients |
Antioxidant | Scavenges free radicals; protects against oxidative stress | Dimerization enhances antioxidant capacity |
Antimicrobial | Exhibits antibacterial properties | Effective against various bacterial strains |
Mechanism of Action
Methyl vanillate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Bone Mass Increase: It stimulates the differentiation of osteoblasts, leading to increased bone formation.
Comparison with Similar Compounds
Methyl vanillate is similar to other benzoate esters and phenolic compounds. Some of the similar compounds include:
Vanillin: The primary component of vanilla extract, used as a flavoring agent.
Vanillic Acid: The parent compound of this compound, used in the synthesis of various organic compounds.
Vanillyl Alcohol: A reduction product of this compound, used in the synthesis of fragrances and flavoring agents.
Uniqueness: this compound is unique due to its combination of pleasant aroma and potential therapeutic properties. Its ability to act as an antioxidant and anti-inflammatory agent, along with its role in increasing bone mass, sets it apart from other similar compounds .
Biological Activity
Methyl vanillate (MV), a compound derived from vanillin, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on cell proliferation, migration, and its mechanisms of action.
Chemical Structure and Properties
This compound is an aromatic compound with the chemical formula C₈H₈O₃. It is structurally related to vanillin and possesses a methoxy group that contributes to its unique properties. Its molecular structure can be represented as follows:
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Recent studies have demonstrated that this compound plays a significant role in inhibiting epithelial-mesenchymal transition (EMT), a critical process in cancer progression. EMT is characterized by the loss of epithelial characteristics and acquisition of migratory properties, which facilitates metastasis. The following table summarizes key findings related to MV's impact on EMT:
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
SKOV3 (Ovarian Cancer) | Inhibited proliferation and migration | Downregulation of ZEB2 and Snail | |
HOSEpiC (Normal Ovarian Cells) | No significant effect at low concentrations | - |
In the study involving SKOV3 cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and migration. Notably, MV treatment led to a significant increase in E-cadherin levels and a decrease in vimentin levels, indicating a reversal of EMT characteristics .
Antitumor Activity
A notable case study highlighted the antitumor effects of this compound on ovarian cancer cells. The results indicated that MV inhibited the expression of key transcription factors involved in EMT, specifically ZEB2 and Snail. This inhibition was linked to decreased cell migration and proliferation, suggesting that this compound could serve as a potential therapeutic agent against ovarian cancer .
Activation of WNT/β-Catenin Signaling Pathway
Another investigation into the biological activity of this compound revealed its ability to activate the WNT/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation and differentiation. The activation of this pathway by MV may contribute to its observed biological effects .
Research Findings
Research has consistently shown that this compound exhibits various biological activities beyond its antitumor properties:
- Antioxidant Activity : MV has been reported to possess antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, providing potential benefits in inflammatory diseases.
- Antimicrobial Properties : Preliminary findings indicate that MV may exhibit antimicrobial activity against certain pathogens.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing methyl vanillate and its derivatives under green chemistry principles?
this compound derivatives, such as ether analogs, are synthesized via alkylation or esterification reactions using vanillic acid as a precursor. A cost-effective method involves reacting vanillic acid with alkyl halides or alcohols under mild, solvent-free conditions to minimize environmental impact. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography. For example, derivatives with long alkyl chains (e.g., compounds 4–6 in ) are synthesized to enhance antibacterial activity .
Q. How can researchers characterize the purity and structural identity of newly synthesized this compound derivatives?
Characterization involves a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and substitution patterns (e.g., methoxy and ester groups).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological testing).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. For novel compounds, elemental analysis ensures stoichiometric accuracy .
Q. What in vitro assays are recommended for initial assessment of this compound's antibacterial activity?
- Disc Diffusion Assay : Determines zone of inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Minimum Inhibitory Concentration (MIC) : Quantifies the lowest concentration inhibiting visible bacterial growth using broth microdilution.
- Time-Kill Kinetics : Evaluates bactericidal vs. bacteriostatic effects over 24–48 hours. This compound exhibits activity against both bacterial types, while derivatives with hydrophobic side chains (e.g., compound 6) show enhanced efficacy .
Advanced Research Questions
Q. How do researchers investigate structure-activity relationships (SAR) to enhance this compound's biological efficacy?
SAR studies involve systematic structural modifications (e.g., alkyl chain length, substituent electronegativity) followed by bioactivity profiling:
- Antioxidant Potency : Compare radical scavenging (DPPH assay) and ferric-reducing power (FRAP) between this compound (MV) and its dimer (DMV). DMV shows 30-fold higher DPPH activity due to conjugated phenolic groups .
- Binding Affinity : Molecular docking and Stern-Volmer analysis reveal DMV’s stronger interaction with human serum albumin (HSA) via Site I binding, driven by hydrophobic and π-π stacking interactions .
Q. What methodologies are employed to study this compound's role in modulating Wnt/β-catenin signaling pathways?
- Luciferase Reporter Assay : Quantifies β-catenin/TCF transcriptional activity in cells treated with this compound.
- Western Blotting : Detects β-catenin stabilization and downstream targets (e.g., Cyclin D1).
- Osteogenic Differentiation Markers : Alkaline phosphatase (ALP) activity and mineralization assays (Alizarin Red staining) validate Wnt-mediated osteogenesis in mesenchymal stem cells .
Q. How can contradictions in antioxidant potency data between this compound and its derivatives be resolved?
Contradictions often arise from assay conditions (e.g., solvent polarity, pH). Standardize protocols by:
- Using identical solvent systems (e.g., methanol for DPPH).
- Validating results across multiple assays (e.g., ORAC for peroxyl radical scavenging vs. FRAP for reducing power).
- Applying multivariate statistical analysis to account for variable reactivity toward different radical species .
Q. What experimental approaches analyze the binding mechanisms between this compound derivatives and serum albumin?
- Fluorescence Quenching : Stern-Volmer plots determine binding constants (e.g., DMV: vs. MV: ).
- Circular Dichroism (CD) : Detects conformational changes in HSA upon ligand binding.
- Molecular Dynamics Simulations : Predict binding poses and interaction lifetimes (e.g., DMV’s dihedral angle of −60° optimizes HSA binding) .
Q. How do researchers evaluate the cytotoxic effects of this compound conjugates in cancer cell lines?
- MTT Assay : Measures cell viability via mitochondrial reductase activity (IC₅₀ values: 56.4 μM at 24 hours, 33.8 μM at 48 hours for HeLa cells).
- Lactate Dehydrogenase (LDH) Release : Quantifies membrane integrity loss.
- Apoptosis Markers : Caspase-3 activation and Annexin V/PI staining confirm mechanistic pathways .
Q. What strategies predict the solubility of this compound derivatives in organic solvents?
The Abraham solvation equation correlates solubility with descriptors like dipolarity and hydrogen-bonding capacity. Input known solubilities in water and 1–2 solvents (e.g., propan-1-ol) to predict others (e.g., toluene). For hydrophobic derivatives (log ), prioritize solvents with high polarizability (e.g., 1,2-dichloroethane) .
Q. What microbial models and genetic tools study this compound catabolism in environmental bacteria?
- Sphingomonas paucimobilis SYK-6 : A model for lignin degradation. Gene knockout (e.g., ligM) disrupts O-demethylation, blocking protocatechuate formation.
- HPLC-MS : Tracks metabolites like 5-methyl-tetrahydrofolate, linking catabolism to methionine biosynthesis.
- 13C-Labeling : Confirms carbon flux from vanillate to acetyl-CoA under CO₂-limited conditions .
Properties
IUPAC Name |
methyl 4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWTXUYLKBHMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074345 | |
Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-74-6 | |
Record name | Methyl vanillate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl vanillate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943746 | |
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Record name | Methyl vanillate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08711 | |
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Record name | Methyl vanillate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl vanillate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.388 | |
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Record name | METHYL VANILLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXG8QSO3D | |
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Record name | Methyl vanillate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240266 | |
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